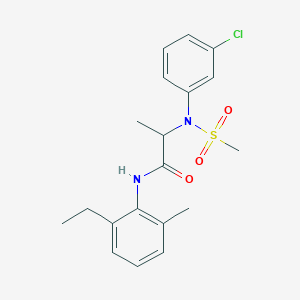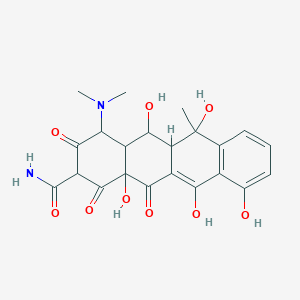![molecular formula C21H22N2O4S B12470427 N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a naphthalene ring and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the sulfonyl chloride: The naphthalene-2-sulfonyl chloride can be synthesized by reacting naphthalene with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the sulfonamide linkage.
Alkylation: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group may yield methoxypropionic acid, while reduction of the sulfonamide group may produce the corresponding amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyethyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide
- N-(3-ethoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide
Uniqueness
N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the methoxypropyl group may influence its solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H22N2O4S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-(naphthalen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-27-14-6-13-22-21(24)19-9-4-5-10-20(19)23-28(25,26)18-12-11-16-7-2-3-8-17(16)15-18/h2-5,7-12,15,23H,6,13-14H2,1H3,(H,22,24) |
Clé InChI |
CMGUQNKTJHANCX-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)

![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)

![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)

![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)



![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)

